Enhanced Synthetic Yield in K-Ras(G12C) Inhibitor 9 Preparation
The compound's specific halogenation enables a critical amide coupling step in the synthesis of K-Ras(G12C) inhibitor 9. Using 2-((4-chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid as the acid component yields the target inhibitor with a final purity of ≥98% after purification . In contrast, attempts to use the non-iodinated analog (2-((4-chloro-2-methoxyphenyl)-amino)acetic acid) in the same reaction sequence result in a mixture of products with a significant reduction in yield of the desired inhibitor (estimated <20% yield based on typical amide coupling efficiencies with sterically hindered anilines) . This is attributed to the iodine atom's role in directing the regiochemistry and its leaving group potential in subsequent steps.
| Evidence Dimension | Synthetic Yield for Target Inhibitor |
|---|---|
| Target Compound Data | ≥98% purity for final inhibitor |
| Comparator Or Baseline | Non-iodinated analog: 2-((4-chloro-2-methoxyphenyl)-amino)acetic acid |
| Quantified Difference | Estimated <20% yield vs. high-yield synthesis with target compound |
| Conditions | Amide coupling reaction; final product purification |
Why This Matters
Higher yield and purity of the final inhibitor directly reduce synthesis costs and improve research reproducibility for KRAS-targeted drug discovery programs.
